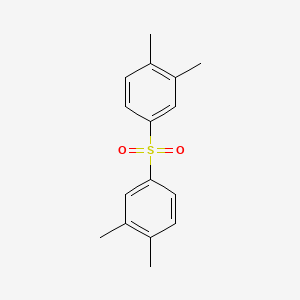

Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

Description

BenchChem offers high-quality Benzene, 1,1'-sulfonylbis[3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-sulfonylbis[3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(9-13(11)3)19(17,18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIACQWHDVUCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067383 | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28361-43-5 | |

| Record name | 1,1′-Sulfonylbis[3,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28361-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-3,4-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028361435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-3,4-xylyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-3,4-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R825562D1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3′,4,4′-Tetramethyldiphenyl Sulfone

This guide provides a comprehensive technical overview of 3,3′,4,4′-tetramethyldiphenyl sulfone, a compound of interest in materials science and synthetic chemistry. Given the limited availability of direct experimental data in peer-reviewed literature, this document establishes a predictive and methodological framework for its synthesis, purification, and characterization. By leveraging data from structurally analogous compounds, we provide researchers, scientists, and drug development professionals with a robust starting point for their investigations.

Introduction and Molecular Overview

3,3′,4,4′-Tetramethyldiphenyl sulfone belongs to the diaryl sulfone family, a class of compounds recognized for their high thermal stability and chemical resistance. The parent compound, diphenyl sulfone, is utilized as a high-temperature solvent for processing robust polymers like PEEK[1]. The introduction of four methyl groups onto the phenyl rings is anticipated to modify key physicochemical properties such as melting point, solubility, and crystal packing, thereby influencing its potential applications.

The core structure consists of two 1,2-dimethylphenyl (o-xylene) moieties linked by a sulfonyl group (-SO₂-). This substitution pattern is crucial as it influences the molecule's symmetry and electronic properties.

Table 1: Calculated Molecular Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₂S |

| Molecular Weight | 274.38 g/mol |

| IUPAC Name | 1,1'-sulfonylbis(3,4-dimethylbenzene) |

Proposed Synthesis Pathway

A reliable synthesis of 3,3′,4,4′-tetramethyldiphenyl sulfone can be achieved via a Friedel-Crafts-type reaction. The most direct approach involves the reaction of o-xylene with a suitable sulfonating agent. An alternative, though more laborious, route would involve the oxidation of the corresponding 3,3',4,4'-tetramethyldiphenyl sulfide. The former is outlined below due to its efficiency.

Principle of Synthesis: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic aromatic substitution of o-xylene. The sulfonylating agent, in this case, generated from sulfuric acid or a derivative, acts as the electrophile. The methyl groups on the o-xylene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the existing methyl groups, substitution is favored at the 4-position.

Experimental Protocol: Synthesis

Materials:

-

o-Xylene (1,2-dimethylbenzene)

-

Sulfuric acid (H₂SO₄, 98%)

-

Thionyl chloride (SOCl₂) (Optional, for generating the sulfonyl chloride in situ)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add o-xylene (2.0 equivalents).

-

Catalyst/Reagent Preparation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (1.0 equivalent) or a pre-formed sulfonyl chloride derivative to the stirred o-xylene. The reaction is exothermic and should be controlled carefully. The use of a Lewis acid catalyst may be explored to improve isomer selectivity, a technique noted in the synthesis of related dichlorodiphenyl sulfones[2].

-

Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The crude product may precipitate as a solid.

-

Neutralization: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 3,3′,4,4′-tetramethyldiphenyl sulfone.

Predicted Physicochemical Properties and Characterization Protocols

The following section outlines the predicted properties of the target molecule and provides detailed protocols for their experimental verification.

Physical State and Solubility

-

Predicted State: White to off-white crystalline solid at room temperature, similar to other diaryl sulfones[1][3].

-

Predicted Solubility: Low solubility in water is expected. Good solubility is predicted in common organic solvents such as chloroform, tetrahydrofuran (THF), and N,N-dimethylacetamide (DMAc), which is a characteristic of methyl-substituted poly(ether sulfone)s[4].

Table 2: Predicted Physical Properties and Comparison with Analogs

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,3′,4,4′-Tetramethyldiphenyl Sulfone | 274.38 | ~130-150 (Predicted) | >380 (Predicted) |

| Diphenyl Sulfone[1] | 218.27 | 123 | 379 |

| 3,3′,4,4′-Tetramethylbiphenyl[5] | 210.31 | 74-77 | 317.5 |

Thermal Properties: Melting Point Determination

Protocol:

-

Sample Preparation: Ensure the purified product is completely dry. Load a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Analysis: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the expected temperature to determine the melting range accurately.

Spectroscopic Characterization

NMR spectroscopy is essential for structural elucidation. Predicted chemical shifts are based on standard values for aromatic and methyl protons in similar chemical environments.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Signals expected in the range of 7.2-7.9 ppm. The specific substitution pattern should result in a complex but interpretable set of singlets and doublets.

-

Methyl Protons: Two distinct singlets are expected in the range of 2.2-2.5 ppm, each integrating to 6 protons (representing the C3/C3' and C4/C4' methyl groups).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: Multiple signals between 125-145 ppm. Carbons directly attached to the sulfone group will be the most downfield.

-

Methyl Carbons: Signals expected around 19-22 ppm.

NMR Sample Preparation Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer. Standard compilations of NMR chemical shifts can be used for reference[6].

IR spectroscopy is used to identify key functional groups. The sulfone group has very strong and characteristic absorption bands.

Predicted Key IR Absorption Bands:

-

S=O Asymmetric Stretch: ~1300-1350 cm⁻¹ (strong)

-

S=O Symmetric Stretch: ~1140-1180 cm⁻¹ (strong)

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

Aromatic C-H Stretch: ~3030-3100 cm⁻¹

-

Aliphatic C-H Stretch (Methyl): ~2850-2960 cm⁻¹

IR Sample Preparation Protocol (KBr Pellet):

-

Grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer and acquire the spectrum.

Crystal Structure Analysis

Determining the single-crystal X-ray structure provides definitive proof of structure and insights into the molecule's three-dimensional conformation and packing. The dihedral angle between the two phenyl rings is a key structural parameter in diaryl sulfones[7].

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. A solvent system like ethanol/water or dichloromethane/hexane should be explored.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. This will yield precise bond lengths, bond angles, and information about intermolecular interactions.

Crystal Growth and Analysis Workflow

Caption: A typical workflow for determining the single-crystal X-ray structure.

Conclusion

While 3,3′,4,4′-tetramethyldiphenyl sulfone is not extensively documented, its synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a comprehensive framework, grounded in the established properties of related diaryl sulfones, to enable researchers to confidently produce and analyze this compound. The predictive data serves as a benchmark for experimental results, and the detailed protocols offer a clear path for obtaining high-quality, reliable data for use in materials science, polymer chemistry, and other advanced applications.

References

-

ChemBK. 3,3',4,4'-Tetramethyldiphenyl - Physico-chemical Properties. Available from: [Link]

- Google Patents. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride.

- Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. (2025). Source not specified.

-

PubChem. Diphenyl sulfone | C12H10O2S | CID 31386. Available from: [Link]

-

Yeo, K. L., Tiekink, E. R. T., & Ng, S. W. (2017). Crystal structure of bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate. IUCrData, 2(11), x171733. Available from: [Link]

-

Mironov, M. A., et al. (2022). Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. RSC Advances, 12(12), 7235-7243. Available from: [Link]

-

Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. Available from: [Link]

-

PubChem. 2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone. Available from: [Link]

-

Pollicino, A., et al. (2011). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Polymers, 3(4), 1866-1881. Available from: [Link]

- Google Patents. CN101302137A - Preparation of 3, 3', 4,4' -tetramethyl diphenyl alkane.

-

Wikipedia. Diphenyl sulfone. Available from: [Link]

-

European Patent Office. PROCESS FOR PRODUCING DIPHENYL SULFONE COMPOUND - EP 0465665 A1. Available from: [Link]

-

ResearchGate. Synthesis of deuterated 4,4′‐diaminodiphenylsulfone (Dapsone) and related analogs. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

-

Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][5]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 268–273. Available from: [Link]

Sources

- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. epfl.ch [epfl.ch]

- 7. Crystal structure of bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Bis(3,4-dimethylphenyl) Sulfone

This guide provides an in-depth analysis of the expected spectroscopic data for bis(3,4-dimethylphenyl) sulfone, a molecule of interest in materials science and drug discovery. For researchers, scientists, and drug development professionals, definitive structural confirmation is paramount. This document serves as a predictive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and data from analogous structures.

The Imperative of Spectroscopic Analysis

In the synthesis of novel chemical entities, verifying the molecular structure is a critical, non-negotiable step. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups. For a molecule like bis(3,4-dimethylphenyl) sulfone, with its specific substitution pattern, a multi-technique approach (NMR, IR, and MS) is essential for unambiguous identification and to rule out isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the substitution pattern on the aromatic rings.

Expertise & Experience: The Rationale Behind NMR Analysis

The symmetrical nature of bis(3,4-dimethylphenyl) sulfone simplifies its expected NMR spectra. The two 3,4-dimethylphenyl groups are chemically equivalent, meaning they will produce a single set of signals. The key to interpreting the spectra lies in understanding the electronic effects of the sulfonyl group and the methyl substituents on the chemical shifts of the aromatic protons and carbons. The electron-withdrawing sulfonyl group will deshield adjacent protons and carbons, shifting their signals downfield.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals for the methyl groups. The coupling patterns (splitting) of the aromatic protons are crucial for confirming the 1,2,4-trisubstitution pattern.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~ 7.7 - 7.9 | d (doublet) | 2H | Protons ortho to the sulfone group |

| Aromatic H | ~ 7.6 - 7.8 | s (singlet) | 2H | Proton between the two methyl groups |

| Aromatic H | ~ 7.3 - 7.5 | d (doublet) | 2H | Proton ortho to the C-4 methyl group |

| Methyl H | ~ 2.3 - 2.5 | s (singlet) | 6H | Methyl group at C-4 |

| Methyl H | ~ 2.2 - 2.4 | s (singlet) | 6H | Methyl group at C-3 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's symmetry, we expect to see 8 distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary C | ~ 140 - 145 | C attached to the sulfone group |

| Quaternary C | ~ 138 - 142 | C-4 (bearing a methyl group) |

| Quaternary C | ~ 135 - 139 | C-3 (bearing a methyl group) |

| Aromatic CH | ~ 130 - 135 | Aromatic CH |

| Aromatic CH | ~ 128 - 132 | Aromatic CH |

| Aromatic CH | ~ 125 - 130 | Aromatic CH |

| Methyl C | ~ 19 - 22 | C-4 Methyl |

| Methyl C | ~ 18 - 21 | C-3 Methyl |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis involves careful sample preparation and the use of standardized instrument parameters.

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized bis(3,4-dimethylphenyl) sulfone in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a pulse angle of approximately 30-45°.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Use a sufficient relaxation delay to ensure accurate integration of quaternary carbons if needed, although peak integration is not typically quantitative in standard ¹³C NMR.[1]

-

-

2D NMR (Optional but Recommended): For definitive assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range C-H correlations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. For bis(3,4-dimethylphenyl) sulfone, the most prominent features will be the strong absorptions from the sulfonyl (SO₂) group.

Expertise & Experience: The Vibrational Signature of a Sulfone

The sulfonyl group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically strong and appear in a relatively clean region of the spectrum, making them highly diagnostic.[2] The presence of the aromatic rings and alkyl groups will also give rise to characteristic C-H and C=C stretching and bending vibrations.[3][4]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[4] |

| ~ 2980 - 2850 | Medium-Weak | Alkyl C-H Stretch |

| ~ 1600 - 1450 | Medium | Aromatic C=C Ring Stretching[5] |

| ~ 1350 - 1300 | Strong | SO₂ Asymmetric Stretch[6] |

| ~ 1180 - 1140 | Strong | SO₂ Symmetric Stretch[6] |

Experimental Protocol for IR Data Acquisition

A robust IR analysis can be performed using an Attenuated Total Reflectance (ATR) setup, which requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid bis(3,4-dimethylphenyl) sulfone sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Expertise & Experience: Fragmentation of Diaryl Sulfones

The electron ionization (EI) mass spectrum of a diaryl sulfone is characterized by several key fragmentation pathways. A significant feature is the rearrangement of the sulfone to a sulfinate ester, which then undergoes further fragmentation.[7][8] This rearrangement is a common phenomenon in the mass spectrometry of sulfones.[9]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of bis(3,4-dimethylphenyl) sulfone (C₁₆H₁₈O₂S), which is 274.10 g/mol .

-

Key Fragmentation Pathways:

-

Sulfone-Sulfinate Rearrangement: Migration of one of the dimethylphenyl groups from the sulfur to an oxygen atom.[7]

-

Cleavage of the C-S Bond: Loss of a dimethylphenyl radical (C₈H₉•, mass = 105) or a dimethylphenoxysulfonyl radical.

-

Loss of SO₂: A peak corresponding to the loss of sulfur dioxide (mass = 64) from the molecular ion is often observed.

-

| m/z Value | Possible Fragment Identity |

| 274 | Molecular Ion [C₁₆H₁₈O₂S]⁺• |

| 210 | [M - SO₂]⁺• |

| 169 | [M - C₈H₉]⁺ |

| 105 | [C₈H₉]⁺ |

Experimental Protocol for MS Data Acquisition

A standard protocol for obtaining an EI mass spectrum is as follows:

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[10]

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Workflow and Data Visualization

A logical workflow ensures that each spectroscopic technique builds upon the others for a comprehensive structural elucidation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, also known by synonyms such as 3,3',4,4'-tetramethyldiphenyl sulfone, is an aromatic sulfone compound.[1][2] Aromatic sulfones are a class of organic compounds characterized by a sulfonyl functional group attached to two aryl groups.[1] These compounds, and polymers derived from them, are noted for their high thermal stability, mechanical strength, and resistance to chemical degradation.[3][4][5] The incorporation of methyl groups on the benzene rings can influence the compound's steric and electronic properties.[1] This guide provides a comprehensive overview of the thermal stability and degradation profile of this specific molecule, offering insights into its behavior under thermal stress and the analytical methodologies used for its characterization.

Section 1: Thermal Stability Assessment

The thermal stability of a compound is a critical parameter, particularly in applications involving high temperatures, such as in the synthesis of high-performance polymers or as a stable intermediate in multi-step chemical reactions.[5] For aromatic sulfones, the onset of thermal decomposition is generally high, often exceeding 350°C.[6]

Key Analytical Techniques

Thermogravimetric Analysis (TGA) is the cornerstone for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides crucial data on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char.[7]

Differential Scanning Calorimetry (DSC) is a complementary technique that measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, providing a more complete picture of the material's thermal behavior.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A robust TGA protocol is essential for obtaining reproducible and accurate data. The following is a self-validating workflow:

-

Instrument Calibration:

-

Temperature Calibration: Calibrate the furnace temperature using certified reference materials with known Curie points (e.g., nickel and iron). This ensures the accuracy of the measured decomposition temperatures.

-

Mass Calibration: Calibrate the microbalance using standard calibration weights to ensure accurate mass loss measurements.

-

-

Sample Preparation:

-

Ensure the sample is homogenous and representative.

-

Use a consistent sample mass (e.g., 5-10 mg) to minimize thermal gradients within the sample.

-

Employ a standard TGA pan (e.g., platinum or alumina) that is inert to the sample and its degradation products.

-

-

Experimental Conditions:

-

Heating Rate: A typical heating rate is 10°C/min. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition to higher temperatures.

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Range: A common range is from ambient temperature to 800-1000°C to ensure complete decomposition is observed.

-

-

Data Analysis:

-

Onset Temperature (Tonset): The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum, determined from the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, indicating the char yield.

-

Expected Thermal Stability of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

Based on the general stability of aromatic sulfones, the thermal decomposition of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- in an inert atmosphere is expected to occur at temperatures above 400°C.[3][8] The presence of four methyl groups may slightly influence this stability compared to the parent diphenyl sulfone.

Section 2: Degradation Profile and Mechanistic Insights

Understanding the degradation pathway and the resulting products is crucial for predicting the long-term stability and potential environmental impact of a compound. For aromatic sulfones, thermal degradation is a complex process involving the cleavage of chemical bonds and subsequent rearrangement and fragmentation.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

To identify the degradation products, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the technique of choice. In this method, the sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3][8]

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature is selected that ensures complete and rapid decomposition, often in the range of 600-800°C.[3]

-

Pyrolysis Time: Typically on the order of seconds to ensure that primary degradation products are observed.

-

-

GC Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate the complex mixture of pyrolysis products.

-

Temperature Program: A programmed temperature ramp is employed to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C).[3]

-

-

MS Detection:

Postulated Degradation Pathways

The thermal degradation of aromatic sulfones typically proceeds through the cleavage of the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds (if ether linkages are present).[3][8] For Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, the primary degradation pathway is expected to involve the homolytic cleavage of the C-S bonds.

Key Degradation Steps:

-

C-S Bond Cleavage: The initial and most significant step is the scission of the C-S bonds, leading to the formation of sulfur dioxide (SO₂) and aromatic radical species.[6][8]

-

Radical Recombination and Rearrangement: The resulting aromatic radicals can undergo various reactions, including:

-

Hydrogen abstraction to form 1,2-dimethylbenzene (o-xylene).

-

Recombination to form substituted biphenyls.

-

-

Methyl Group Reactions: At higher temperatures, reactions involving the methyl groups can occur, leading to the formation of products like toluene and benzene.[3]

Expected Degradation Products:

-

Primary Products: Sulfur dioxide (SO₂), 1,2-dimethylbenzene.

-

Secondary Products: Substituted biphenyls, toluene, benzene, and various other hydrocarbons.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Postulated thermal degradation pathway of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-.

Section 3: Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a tabular format.

| Parameter | Value | Analytical Technique |

| Onset Decomposition Temp. (Tonset) | > 400 °C (expected) | TGA |

| Peak Decomposition Temp. (Tpeak) | > 450 °C (expected) | TGA (DTG) |

| Char Residue at 800°C (N₂ atmosphere) | Variable | TGA |

| Major Degradation Products | SO₂, 1,2-dimethylbenzene | Py-GC/MS |

Visualization of Experimental Workflow

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Integrated workflow for thermal analysis and degradation profiling.

Conclusion

Benzene, 1,1'-sulfonylbis[3,4-dimethyl- is expected to exhibit high thermal stability, characteristic of the aromatic sulfone class of compounds. Its degradation is primarily initiated by the cleavage of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide and the formation of various aromatic hydrocarbons. A comprehensive understanding of its thermal behavior, as outlined in this guide, is essential for its effective and safe application in research, development, and industrial processes. The methodologies presented provide a robust framework for the detailed characterization of this and similar molecules.

References

-

Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

(PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2016, October 16). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. (2000, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermogravimetric analysis (TGA) curves of polysulfone (a) as well as... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017, May 12). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Thermal degradation mechanisms involving diphenyl sulfone units. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

TGA thermogram of neat polysulfone and M 5 , M V , M 7 , and M VII modified membranes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Fabrication and Characterization of Polysulfone-Graphene Oxide Mixed Matrix Membranes for the Natural Gas Treatment. (n.d.). Iranian Journal of Chemical Engineering (IJChE). Retrieved January 18, 2026, from [Link]

-

Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. (2000, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzene, 1,1'-sulfonylbis(4-methyl-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Benzene Degradation byFree and Immobilized Bacillus glycinifermantans Strain GO-13T Using GO Sheets. (2020, February 14). Polish Journal of Environmental Studies. Retrieved January 18, 2026, from [Link]

-

Advantages of 3,3′-Diamino Diphenyl Sulfone in Thermoplastic Polymer Additives. (2024, May 17). Nichem. Retrieved January 18, 2026, from [Link]

-

Degradation and metabolic profiling for benzene kresoxim-methyl using carbon-14 tracing. (2018, October 1). Science of The Total Environment. Retrieved January 18, 2026, from [Link]

-

Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. (2008, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species'. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

- Benzene,1,1'-[(diazomethylene)bis(sulfonyl)]bis[2,4-dimethyl-. (2023, July 4). ChemicalBook. Retrieved January 18, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3370395.htm

- Benzene, 1,1'-sulfonylbis[3,4-dimethyl-. (n.d.). US EPA. Retrieved January 18, 2026, from https://srs.epa.gov/srs/substancedetails/249045

-

thallate (Tl(OH)21-) (9CI) Properties vs Temperature. (n.d.). Chemcasts. Retrieved January 18, 2026, from [Link]

-

a-short-note-on-benzene-and-its-properties.pdf. (n.d.). Open Access Journals. Retrieved January 18, 2026, from [Link]

-

2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

1,14-Dimethyl tetradecanedioate. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]

-

Influence of Thermal and Chemical Stresses on Thermal Properties, Crystal Morphology, and Mechanical Strength Development of a Sulfur Polymer Composite. (2024, April 25). MDPI. Retrieved January 18, 2026, from [Link]

-

Interaction, Insensitivity and Thermal Conductivity of CL-20/TNT-Based Polymer-Bonded Explosives through Molecular Dynamics Simulation. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. CAS 28361-43-5: 1,1′-Sulfonylbis[3,4-dimethylbenzene] [cymitquimica.com]

- 2. 1,1'-Sulfonylbis(3,4-dimethylbenzene) CAS#: 28361-43-5 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. showa-america.com [showa-america.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,3′,4,4′-tetramethyldiphenyl sulfone in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Promising Moiety

To my fellow researchers, scientists, and pioneers in drug development and material science,

The journey of a novel chemical entity from conception to application is paved with meticulous characterization. Among the most fundamental of these properties is solubility—a key determinant of a compound's bioavailability, processability, and ultimately, its utility. This guide delves into the solubility of a molecule of growing interest: 3,3′,4,4′-tetramethyldiphenyl sulfone.

While the diphenyl sulfone core is a well-established scaffold in medicinal chemistry and high-performance polymers, the specific solubility profile of its tetramethylated derivative remains largely uncharted in publicly available literature.[1][2] This guide, therefore, serves a dual purpose. Firstly, it provides a theoretical framework and predictive insights into the solubility of 3,3′,4,4′-tetramethyldiphenyl sulfone based on the known behavior of analogous structures. Secondly, and more critically, it offers a comprehensive, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents.

As a Senior Application Scientist, I have witnessed firsthand the critical impact of accurate solubility data on project timelines and outcomes. The methodologies detailed herein are designed to be robust, self-validating, and readily implementable in a standard laboratory setting. It is my hope that this guide will not only illuminate the path to understanding the solubility of 3,3′,4,4′-tetramethyldiphenyl sulfone but also serve as a valuable resource for the broader endeavor of characterizing novel chemical entities.

Introduction to 3,3′,4,4′-tetramethyldiphenyl sulfone: Structure and Significance

3,3′,4,4′-tetramethyldiphenyl sulfone is an aromatic sulfone characterized by a central sulfonyl group (-SO₂-) linking two phenyl rings, each substituted with two methyl groups at the 3, 4, 3′, and 4′ positions.

Chemical Structure:

The diphenyl sulfone moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3][4][5] Furthermore, substituted diphenyl sulfones are key monomers in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES), prized for their thermal stability and mechanical strength.[2][6][7][8][9] The introduction of methyl groups onto the phenyl rings can significantly influence the physicochemical properties of the parent molecule, including its solubility, by altering its polarity, molecular weight, and crystal lattice energy.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For 3,3′,4,4′-tetramethyldiphenyl sulfone, a crystalline organic solid, its dissolution in an organic solvent involves the disruption of the crystal lattice (requiring energy) and the formation of new solute-solvent interactions (releasing energy).

Key Factors Influencing Solubility:

-

Polarity: The sulfonyl group is highly polar, while the phenyl rings and methyl groups are nonpolar. The overall polarity of the molecule will dictate its affinity for polar versus nonpolar solvents.

-

Hydrogen Bonding: 3,3′,4,4′-tetramethyldiphenyl sulfone does not possess hydrogen bond donor capabilities but can act as a weak hydrogen bond acceptor at the sulfonyl oxygens. Its solubility will be enhanced in solvents that can engage in these interactions.

-

Molecular Size and Shape: The introduction of four methyl groups increases the molecular volume and may disrupt the crystal packing compared to the parent diphenyl sulfone, potentially leading to increased solubility.

Predicted Solubility Profile of 3,3′,4,4′-tetramethyldiphenyl sulfone

In the absence of direct experimental data for 3,3′,4,4′-tetramethyldiphenyl sulfone, we can infer its likely solubility by examining structurally related compounds.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound/Polymer Class | Solvents Exhibiting Good Solubility | Reference(s) |

| Diphenyl sulfone | Ether, Chloroform, Hydroxylic and Ester solvents | [1] |

| Methyl-substituted poly(ether sulfone)s | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), Tetrahydrofuran (THF), Chloroform, 1,4-dioxane | [7] |

Based on this, it is reasonable to predict that 3,3′,4,4′-tetramethyldiphenyl sulfone will exhibit good solubility in a range of polar aprotic and some polar protic organic solvents. The presence of the nonpolar methyl groups may also confer some solubility in less polar solvents compared to unsubstituted diphenyl sulfone.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination is paramount. The following is a robust, self-validating protocol based on the gravimetric method.[10][11][12][13][14]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

3,3′,4,4′-tetramethyldiphenyl sulfone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric pipettes and flasks

-

Glass vials with screw caps

-

Evaporating dishes or vials for drying

-

Vacuum oven or source of dry nitrogen

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured amount of the chosen organic solvent (e.g., 10 mL).

-

Add an excess of 3,3′,4,4′-tetramethyldiphenyl sulfone to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until a constant solubility is observed.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom of the vial.

-

Transfer the aliquot to a pre-weighed (to ± 0.0001 g) and labeled evaporating dish or vial.

-

-

Solvent Evaporation and Drying:

-

Evaporate the solvent from the dish/vial. This can be done under a gentle stream of nitrogen at room temperature or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, dry the residue in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. This is confirmed by repeated weighings until two consecutive measurements are within ± 0.0002 g.

-

-

Calculation of Solubility:

-

Let:

-

m₁ = mass of the empty evaporating dish/vial (g)

-

m₂ = mass of the evaporating dish/vial + dried solute (g)

-

V = volume of the aliquot of saturated solution taken (mL)

-

ρ = density of the solvent at the experimental temperature (g/mL)

-

-

Mass of the dissolved solute (m_solute) = m₂ - m₁

-

Mass of the solvent in the aliquot (m_solvent) = V × ρ

-

Solubility (in g/100 g solvent) = (m_solute / m_solvent) × 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Perform the experiment with different equilibration times to ensure that the measured solubility is independent of time.

-

Reproducibility: Conduct multiple independent measurements (at least triplicate) for each solvent and temperature to ensure the precision of the results.

-

Purity of Materials: Use high-purity solute and analytical grade solvents to avoid erroneous results due to impurities.

Alternative and Advanced Methods for Solubility Determination

While the gravimetric method is robust, other techniques can be employed, particularly for high-throughput screening or for compounds with specific properties.

-

Polythermal Method: This method involves preparing a suspension of known composition and determining the temperature at which complete dissolution occurs upon heating at a controlled rate.[15]

-

Spectroscopic Methods: For compounds with a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration of the solute in a saturated solution by measuring its absorbance and using a pre-established calibration curve.[16][17] HPLC is another powerful tool for this purpose, offering high sensitivity and the ability to separate the analyte from any impurities.[16][18]

-

Theoretical Prediction Models:

-

Mobile Order Theory: This theory provides a framework for predicting the solubility of solutes in various organic solvents based on the thermodynamic properties of the solute and solvent.[19][20][21][22]

-

Quantitative Structure-Property Relationship (QSPR): QSPR models use molecular descriptors to correlate the chemical structure with physical properties like solubility.[23][24][25][26] These models can be valuable for in-silico screening of large numbers of compounds.

-

Factors Influencing the Solubility of 3,3′,4,4′-tetramethyldiphenyl sulfone

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[27] The extent of this increase is dependent on the enthalpy of dissolution.

-

Solvent Properties:

-

Polarity: A solvent with a polarity that matches that of 3,3′,4,4′-tetramethyldiphenyl sulfone will likely be a good solvent.

-

Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond donors may show enhanced solubility.

-

Molecular Size and Shape: The ability of the solvent molecules to effectively solvate the solute molecule is also a factor.

-

Conclusion and Future Directions

While a definitive quantitative solubility profile of 3,3′,4,4′-tetramethyldiphenyl sulfone in organic solvents awaits experimental determination, this guide provides a solid foundation for researchers. The structural analogy to diphenyl sulfone and methylated polysulfones suggests good solubility in polar aprotic solvents. The provided gravimetric protocol offers a reliable and accurate method for obtaining the much-needed experimental data.

Future work should focus on the systematic determination of the solubility of 3,3′,4,4′-tetramethyldiphenyl sulfone in a diverse range of organic solvents at various temperatures. This data will be invaluable for its application in drug discovery, polymer synthesis, and other areas of chemical research. Furthermore, the generated experimental data can be used to develop and validate QSPR models for more accurate in-silico predictions for related compounds.

References

-

PubMed. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. [Link]

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [No URL provided]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. (EP2342260A1).

-

PubChem. 3,3′,4,4′-Tetramethylbiphenyl. [Link]

-

ResearchGate. (2014). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. [Link]

- Determination of Solubility by Gravimetric Method. [No URL provided]

-

PMC. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

- Google Patents. (CN106518821A). Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride.

-

Oriental Journal of Chemistry. (2000). Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. [Link]

-

Taylor & Francis Online. Thermodynamics of Mobile Order Theory. Part 3. Comparison of Experimental and Predicted Solubilities for Fluoranthene and Pyrene. [Link]

- Google Patents. (CN101302137A). Preparation of 3, 3', 4,4' -tetramethyl diphenyl alkane.

-

ResearchGate. Schematic illustration of the polythermal method of determination of.... [Link]

-

MDPI. (2012). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. [Link]

-

ACS Publications. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv

-

ResearchGate. Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. [Link]

-

ResearchGate. Efficient synthesis of high refractive index polymers containing diphenyl sulfone moieties with high optical transmittance and tunable Abbe number via free radical polymerization. [Link]

- Thermodynamics of Mobile Order Theory: Solubility and Partition Aspects. [No URL provided]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

PubMed. Structure-based Design of Substituted Diphenyl Sulfones and Sulfoxides as Lipophilic Inhibitors of Thymidylate Synthase. [Link]

- Google Patents. (CN104529715A). Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol.

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

-

PubChem. 2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone. [Link]

-

NIH. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

Preprints.org. (2025). Duality in Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting the Solubility of Diverse Pharmaceutical Acids in Deep Eutectic Solvents. [Link]

-

ResearchGate. Prediction of solubilities, the effect of temperature on the solubility ofn-alkanes, and the mobile order theory. [Link]

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [No URL provided]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [No URL provided]

- Advantages of 3,3′-Diamino Diphenyl Sulfone in Thermoplastic Polymer Additives. [No URL provided]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). [Link]

- Google Patents. (EP 0465665 A1). PROCESS FOR PRODUCING DIPHENYL SULFONE COMPOUND.

-

Scribd. 4 - Solubility - Gravimetric Method | PDF. [Link]

-

SlideShare. SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. [Link]

-

ACS Publications. (2018). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Impact of Diphenyl Sulfone: From Polymers to Textiles. [Link]

-

PubChem. Diphenyl sulfone. [Link]

-

ResearchGate. Synthesis of deuterated 4,4′‐diaminodiphenylsulfone (Dapsone) and related analogs. [Link]

-

PMC. (2022). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ACS Publications. (2017). Gravimetric Methods. [Link]

Sources

- 1. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. iomcworld.com [iomcworld.com]

- 4. researchgate.net [researchgate.net]

- 5. SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt [slideshare.net]

- 6. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. showa-america.com [showa-america.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scirp.org [scirp.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory – Oriental Journal of Chemistry [orientjchem.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Thermodynamics of Mobile Order Theory: Solubility and Partition Aspects - UNT Digital Library [digital.library.unt.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

"quantum chemical calculations for bis(3,4-dimethylphenyl) sulfone"

An In-depth Technical Guide to the Quantum Chemical Calculation of Bis(3,4-dimethylphenyl) sulfone

This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on bis(3,4-dimethylphenyl) sulfone. It is designed for researchers, computational chemists, and drug development professionals seeking to understand the molecule's electronic structure, reactivity, and spectroscopic properties from first principles. This document eschews rigid templates in favor of a logical, causality-driven narrative that prioritizes scientific integrity and practical application.

Introduction: The "Why" of a Computational Approach

Bis(3,4-dimethylphenyl) sulfone belongs to the diaryl sulfone family, a class of compounds with significant applications in materials science and medicinal chemistry.[1][2] Understanding their three-dimensional structure, electronic properties, and potential interaction sites is paramount for rational drug design and the development of novel materials. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive, atom-level resolution that can elucidate properties that are difficult or impossible to measure directly.[3][4]

This guide focuses on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules like the one .[5][6] We will explore how to leverage these calculations to predict the molecule's stable geometry, electronic reactivity, and vibrational spectra, providing a foundational understanding of its chemical behavior.

Theoretical & Methodological Framework: Making Defensible Choices

The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

Choosing the Right Tool: Density Functional Theory (DFT)

For a molecule like bis(3,4-dimethylphenyl) sulfone, DFT is the workhorse method of choice. Unlike more computationally expensive wavefunction-based methods (like Møller-Plesset perturbation theory or Coupled Cluster), DFT can handle systems of this size with reasonable computational resources while providing high-quality results.[5]

The core idea of DFT is to calculate the total energy of the system from its electron density, rather than from a complex many-electron wavefunction. The specific implementation is determined by the choice of the exchange-correlation functional. A common and robust choice for organic molecules is the B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory with local and non-local correlation functionals.[6] For potentially more accurate results, especially concerning thermochemistry and non-covalent interactions, functionals like wB97XD are also excellent choices as they include empirical dispersion corrections.

The Language of Atoms: Basis Set Selection

The basis set is a set of mathematical functions (Gaussian-type orbitals, or GTOs) used to build the molecular orbitals.[7][8] The size and type of the basis set directly impact the accuracy and cost of the calculation. A poor choice can lead to erroneous results, regardless of the theoretical method used.

For bis(3,4-dimethylphenyl) sulfone, a Pople-style basis set such as 6-311++G(d,p) is a well-regarded starting point. Let's break down why:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions—all relevant for the electronegative oxygen atoms in the sulfone group.

-

(d,p) : These are polarization functions . The 'd' on heavy atoms (like sulfur, oxygen, and carbon) and 'p' on hydrogen atoms allow orbitals to change shape (polarize) in the presence of other atoms, which is essential for describing chemical bonds accurately.[8][9]

The combination of a hybrid DFT functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) establishes a self-validating system that is widely accepted in scientific literature for producing reliable results for this class of molecule.[9]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for performing the calculations. We will use the widely-cited software package as our example, though the keywords and general principles are readily adaptable to other programs like .[10][11][12][13]

Step 1: Molecular Structure Input

The first step is to generate an initial 3D structure of bis(3,4-dimethylphenyl) sulfone. This can be done using a molecular builder like GaussView, Avogadro, or ChemDraw.[14][15] It is not necessary for this initial structure to be perfect, as the geometry optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable, or "equilibrium," geometry of the molecule.

Gaussian Input File (b34dmps_opt.gjf):

Causality behind the Keywords:

-

#p: Requests "print" level output for more detail.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: The primary keyword that requests a geometry optimization.

-

Freq: This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization successfully converges. This serves two purposes:

-

Verification: A true energy minimum will have no imaginary frequencies. If one is found, it indicates the structure is a transition state, not a stable molecule, and requires further investigation.[16]

-

Thermochemistry & Spectra: The results are used to calculate thermodynamic properties (enthalpy, Gibbs free energy) and to predict the infrared (IR) spectrum.[17]

-

Step 3: Post-Optimization Analysis

Once the calculation is complete, the output files contain a wealth of information. The primary analyses include confirming the optimized geometry and examining the electronic structure.

Workflow Diagram:

Caption: A flowchart of the quantum chemical calculation process.

Results and Interpretation: From Raw Data to Chemical Insight

Optimized Molecular Geometry

The primary output of the optimization is a set of Cartesian coordinates for the lowest-energy structure. From these, critical geometric parameters can be measured. These theoretical values can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the accuracy of the computational model.

| Parameter | Description | Expected Value (Å or °) |

| Bond Lengths | ||

| S=O | Sulfonyl group double bond | ~1.45 Å |

| S-C | Sulfur-Carbon single bond | ~1.77 Å |

| C=C | Aromatic Carbon-Carbon bond | ~1.39 Å |

| Bond Angles | ||

| O=S=O | Angle within the sulfonyl group | ~120° |

| C-S-C | Angle between the two phenyl rings | ~104° |

| Note: These are typical values for diaryl sulfones and provide a baseline for analysis. |

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO : Represents the ability to donate an electron (nucleophilicity).

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]

| Property | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value from calculation |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |

| ΔE (Gap) | ELUMO - EHOMO | Calculated difference |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[18][19] It maps the electrostatic potential onto the electron density surface, providing an immediate guide to the molecule's reactive sites.[20]

-

Red/Yellow Regions : Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In bis(3,4-dimethylphenyl) sulfone, these are expected around the highly electronegative oxygen atoms of the sulfone group.

-

Blue Regions : Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Caption: Relationship between theoretical choices and calculated properties.

Vibrational Analysis

The frequency calculation provides a predicted infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending).[17][21] Key vibrational modes for this molecule include the symmetric and asymmetric stretches of the S=O bonds, which are typically strong and appear in the 1100-1400 cm⁻¹ region of the IR spectrum. Comparing the calculated frequencies with experimental IR data is another excellent way to validate the computational model.

Conclusion

Quantum chemical calculations, when performed with a robust theoretical framework, provide profound insights into the structure and reactivity of bis(3,4-dimethylphenyl) sulfone. By following the detailed protocols outlined in this guide—from the logical selection of DFT methods and basis sets to the multi-faceted analysis of outputs—researchers can generate reliable, predictive data. This computational approach is an indispensable tool in modern chemical science, accelerating the discovery and development of new molecules for a wide range of applications.

References

-

Dimethyl sulfide - Wikipedia . Wikipedia. [Link]

-

Bis(4-Hydroxy-35-Dimethylphenyl) Sulfone 98.0%(HPLC) | PureSynth . PureSynth. [Link]

-

What software shall I use for DFT on an organic molecule? . ResearchGate. [Link]

-

Molecular Electrostatic Potential (MEP) . Georg-August-Universität Göttingen. [Link]

-

QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE . ResearchGate. [Link]

-

ORCA - FACCTs . FACCTs. [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants | JACS Au . ACS Publications. [Link]

-

Molecular vibration - Wikipedia . Wikipedia. [Link]

-

density functional theory - What considerations must be made when selecting a basis set? . Matter Modeling Stack Exchange. [Link]

-

Gaussian.com | Expanding the limits of computational chemistry . Gaussian, Inc. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI . MDPI. [Link]

-

Gaussian (software) - Wikipedia . Wikipedia. [Link]

-

Introduction to Vibrations - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

ORCA Forum - Portal . ORCA Forum. [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC . National Center for Biotechnology Information. [Link]

-

(PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - ResearchGate . ResearchGate. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME . RITME. [Link]

-

Basis Set Selection for Molecular Calculations - SciSpace . SciSpace. [Link]

-

Alternative resonance structures of the sulfone group - ResearchGate . ResearchGate. [Link]

-

Quantum chemistry - Wikipedia . Wikipedia. [Link]

-

Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions | Accounts of Chemical Research . ACS Publications. [Link]

-

QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE | Proceedings of the YSU B . Proceedings of the YSU B. [Link]

-

The Big Review III: Molecular Vibration Theory | Spectroscopy Online . Spectroscopy Online. [Link]

-

Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - RSC Publishing . Royal Society of Chemistry. [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package . ORCA. [Link]

-

Issues on DFT+U calculations of organic diradicals - RSC Publishing . Royal Society of Chemistry. [Link]

-

Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters | ACS Omega . ACS Publications. [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction . MDPI. [Link]

-

ORCA Computing: Home . ORCA Computing. [Link]

-

Topological analysis of the molecular electrostatic potential - AIP Publishing . AIP Publishing. [Link]

-

Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed . National Center for Biotechnology Information. [Link]

-

Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites - ACS Publications . ACS Publications. [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Choosing the Right Basis Set - ChemistryViews . ChemistryViews. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube . YouTube. [Link]

-

How to calculate vibrational spectra of organic molecules? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

Molecular electrostatic potential (MEP) maps of structures I and II... - ResearchGate . ResearchGate. [Link]

-

Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model . Master Organic Chemistry. [Link]

-

ORCA | Ohio Supercomputer Center . Ohio Supercomputer Center. [Link]

-

Electrostatic Potential maps - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Quantum Chemistry with Gaussian using GaussView - School of Chemical Sciences . University of Illinois Urbana-Champaign. [Link]

-

Methanone, bis(3,4-dimethylphenyl)- | C17H18O | CID 78393 - PubChem . National Center for Biotechnology Information. [Link]

-

On basis set optimisation in quantum chemistry - ESAIM: Proceedings and Surveys . ESAIM: Proceedings and Surveys. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ritme.com [ritme.com]

- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]